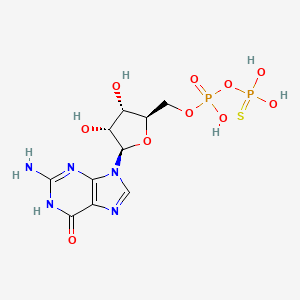
Keto Lovastatin Hydroxy Acid (3-Oxo-lovastatin Hydroxy Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keto Lovastatin Hydroxy Acid, also known as 3-Oxo-lovastatin Hydroxy Acid, is a derivative of lovastatin, a well-known statin medication used to lower cholesterol levels. This compound is a hydroxy acid form of lovastatin, which is an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making Keto Lovastatin Hydroxy Acid significant in the treatment of hypercholesterolemia and the prevention of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Keto Lovastatin Hydroxy Acid can be synthesized through the hydrolysis of lovastatin. Lovastatin, a lactone, is hydrolyzed in vivo to its active β-hydroxy acid form. The hydrolysis process involves the use of carboxyesterase enzymes, which convert the lactone ring into the hydroxy acid form .
Industrial Production Methods
Industrial production of lovastatin, and subsequently Keto Lovastatin Hydroxy Acid, involves fermentation processes using fungi such as Aspergillus terreus and Monascus ruber. The fermentation process produces lovastatin, which is then subjected to hydrolysis to obtain the hydroxy acid form .
Analyse Des Réactions Chimiques
Types of Reactions
Keto Lovastatin Hydroxy Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Keto Lovastatin Hydroxy Acid, which can have different pharmacological properties .
Applications De Recherche Scientifique
Keto Lovastatin Hydroxy Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis and oxidation reactions of statins.
Biology: Investigated for its effects on cellular cholesterol biosynthesis and its potential role in regulating lipid metabolism.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Mécanisme D'action
Keto Lovastatin Hydroxy Acid exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, Keto Lovastatin Hydroxy Acid reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Keto Lovastatin Hydroxy Acid include other statins such as:
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
Keto Lovastatin Hydroxy Acid is unique due to its specific hydroxy acid form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other statins. Its ability to inhibit HMG-CoA reductase effectively and its specific molecular structure make it a valuable compound in the treatment of hypercholesterolemia .
Propriétés
Formule moléculaire |
C24H36O7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methyl-3-oxobutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C24H36O7/c1-13-9-17-6-5-14(2)20(8-7-18(26)11-19(27)12-22(28)29)23(17)21(10-13)31-24(30)15(3)16(4)25/h5-6,9,13-15,18-21,23,26-27H,7-8,10-12H2,1-4H3,(H,28,29)/t13-,14-,15-,18+,19+,20-,21-,23-/m0/s1 |
Clé InChI |
PRXQRWZKAQAAAV-ZPYHEZCOSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)C(=O)C |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)





![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)

![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)



